tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate

Description

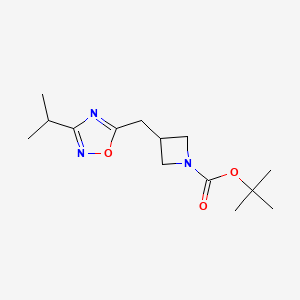

This compound features a tert-butyl carbamate (Boc) -protected azetidine ring (a four-membered saturated heterocycle) linked via a methyl group to a 3-isopropyl-1,2,4-oxadiazole moiety. The azetidine’s small ring size introduces conformational strain, which may affect binding selectivity compared to larger heterocycles like piperidine or pyrrolidine.

Properties

IUPAC Name |

tert-butyl 3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O3/c1-9(2)12-15-11(20-16-12)6-10-7-17(8-10)13(18)19-14(3,4)5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKYDWQMAMPLOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions to form the oxadiazole ring.

Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or halogenated amines.

Coupling of the oxadiazole and azetidine rings: This step involves the use of coupling reagents like carbodiimides or phosphonium salts to link the oxadiazole and azetidine moieties.

Introduction of the tert-butyl ester group: This can be done using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed

Oxidation: Oxadiazole N-oxides.

Reduction: Amines or alcohols.

Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing oxadiazole moieties, including tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate, as anticancer agents. The oxadiazole ring is known for its ability to interact with biological targets, leading to apoptosis in cancer cells.

A notable study demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity toward BRCA1-deficient cancer cells, with IC50 values in the nanomolar range, indicating potent activity against specific cancer types . This specificity suggests that further optimization of the azetidine derivative could lead to new therapeutic agents for treating cancers associated with BRCA mutations.

Inhibition of Enzymatic Activity

The compound has shown promise as a selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial in DNA repair mechanisms. Inhibitors targeting PARP are being explored for their role in enhancing the efficacy of chemotherapy and radiotherapy . The structural characteristics of this compound may allow it to effectively bind to the PARP active site, potentially leading to improved inhibitors with lower toxicity profiles.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been explored, often focusing on the incorporation of the oxadiazole moiety into azetidine frameworks .

Case Study: Synthesis Optimization

A recent publication described an efficient synthetic route that included key transformations such as alkylation and cyclization processes that yielded high-purity products suitable for biological testing . This approach not only enhances the availability of the compound but also allows for the exploration of various derivatives that may exhibit enhanced biological activity.

Pharmacological Insights

The pharmacological profile of this compound is under investigation. Preliminary studies suggest it may possess anti-inflammatory properties alongside its anticancer effects. The compound's interaction with inflammatory pathways could provide dual therapeutic benefits .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The oxadiazole moiety can act as a bioisostere for amides or esters, potentially enhancing the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycles

- Azetidine vs. Indazole: The target compound’s azetidine ring (4-membered) contrasts with the indazole in the analog 3-[3-tert-Butoxycarbonylaminomethyl-1,2,4-oxadiazol-5-yl]indazole (). Azetidine’s strain increases reactivity and may reduce metabolic stability compared to indazole’s aromatic, planar structure. Indazole’s π-π stacking capability could enhance target binding in biological systems, whereas azetidine’s flexibility might allow adaptive conformations .

Oxadiazole Substituents

- 3-Isopropyl vs. Comparatively, methyl or phenyl substituents (common in oxadiazole derivatives) offer less steric hindrance but vary in electronic effects. For example, electron-withdrawing groups (e.g., CF₃) could increase oxadiazole’s electrophilicity, altering reactivity .

Protecting Groups

- Boc vs. Alternative Protecting Groups :

The Boc group is hydrolyzed under acidic conditions (e.g., TFA), unlike benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, which require hydrogenation or base treatment, respectively. This makes Boc advantageous in stepwise syntheses requiring orthogonal protection .

Spectroscopic Data (Hypothetical Analysis)

While direct NMR data for the target compound is unavailable, analogous compounds provide benchmarks:

- Boc Group : Tert-butyl protons typically appear as a singlet at δ 1.4 ppm (¹H-NMR) and ~27–30 ppm (¹³C-NMR).

- Azetidine Protons : Expected as multiplets near δ 3.5–4.0 ppm (¹H-NMR) due to ring strain, contrasting with indazole’s aromatic protons (δ 7.0–8.5 ppm) .

- Oxadiazole Carbon : The oxadiazole C-5 carbon resonates near δ 165–170 ppm (¹³C-NMR), influenced by substituents .

Comparative Data Table

Biological Activity

Tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's empirical formula is , with a molecular weight of 295.38 g/mol. Its structure features an azetidine ring substituted with a tert-butyl group and an oxadiazole derivative, which are crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing the 1,2,4-oxadiazole unit can induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring enhances their cytotoxicity.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 | 0.78 | G1 phase cell cycle arrest |

| tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine | U-937 | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. TBD = To Be Determined.

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| Compound C | E. coli | 10 |

| Compound D | S. aureus | 5 |

| tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine | TBD |

Apoptosis Induction

Flow cytometry studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels. This suggests that compounds like tert-butyl 3-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)azetidine may act as potential chemotherapeutics by promoting programmed cell death.

Inhibition of Enzymatic Activity

Some studies highlight the ability of oxadiazole derivatives to inhibit enzymes involved in cancer progression and microbial resistance. For example, inhibition of histone deacetylases (HDACs) has been noted as a significant mechanism contributing to their anticancer effects.

Q & A

Q. Optimization Tips :

- Use dry solvents and inert atmospheres (N2/Ar) to prevent hydrolysis of sensitive groups.

- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: What safety precautions are recommended when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- First Aid :

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between synthetic batches?

Q. Methodological Answer :

Identify Impurities : Use HPLC-MS to detect byproducts (e.g., unreacted intermediates or degradation products) .

Isomerism Check : Assess for stereochemical variations (e.g., axial vs. equatorial substituents on the azetidine ring) via <sup>13</sup>C NMR or X-ray crystallography .

Solvent Artifacts : Ensure complete solvent removal (e.g., lyophilization) before analysis. Compare spectra with literature or computed data (e.g., PubChem) .

Advanced: What strategies improve low yields during oxadiazole-azetidine coupling?

Q. Methodological Answer :

- Catalyst Screening : Test Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient linkage .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict temperature control (−20°C to RT) to avoid side reactions .

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc on azetidine) to direct regioselectivity .

Basic: Which analytical techniques confirm the compound’s purity and structure?

Q. Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbon backbone integrity .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% recommended for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C14H23N3O3) .

Advanced: How does the tert-butyl group influence reactivity in downstream functionalization?

Q. Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group slows electrophilic substitutions at the azetidine’s N-Boc position but stabilizes intermediates via steric protection .

- Deprotection Challenges : Use TFA or HCl in dioxane for Boc removal; monitor via IR (loss of carbonyl peak at ~1680 cm<sup>−1</sup>) .

Basic: What biological activities are observed in structurally similar azetidine-oxadiazole compounds?

Q. Methodological Answer :

Advanced: What computational methods predict the compound’s interactions with biological targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding with enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (oxadiazole) and hydrophobic regions (tert-butyl) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.